N,N'-(Ethene-1,2-diyl)diacetamide
Description
N,N'-(Ethene-1,2-diyl)diacetamide (CAS: 270061-14-8) is a bisamide compound featuring an ethene (C=C) bridge connecting two acetamide groups.
Properties
CAS No. |
270061-14-8 |
|---|---|
Molecular Formula |
C6H10N2O2 |
Molecular Weight |
142.16 g/mol |
IUPAC Name |
N-(2-acetamidoethenyl)acetamide |
InChI |
InChI=1S/C6H10N2O2/c1-5(9)7-3-4-8-6(2)10/h3-4H,1-2H3,(H,7,9)(H,8,10) |
InChI Key |
OUIBIVXXQVQYFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC=CNC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-(Ethene-1,2-diyl)diacetamide can be synthesized through the reaction of ethylenediamine with acetic acid. A typical method involves refluxing a mixture of ethylenediamine (12 g, 0.2 mol), acetic acid (12 g, 0.2 mol), 15 mL of benzene, and 0.1 g of copper nanoparticles for 5 hours with water distillation . The reaction mixture is then distilled under vacuum to obtain the product.
Industrial Production Methods
Industrial production of N,N’-(Ethene-1,2-diyl)diacetamide follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of ethylenediamine and acetic acid, with appropriate catalysts and solvents to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N,N’-(Ethene-1,2-diyl)diacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and other oxidation products.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can participate in substitution reactions where the acetamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acetamide derivatives, while reduction can produce ethylenediamine .
Scientific Research Applications
N,N’-(Ethene-1,2-diyl)diacetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of N,N’-(Ethene-1,2-diyl)diacetamide involves its interaction with specific molecular targets and pathways. It can form hydrogen bonds with various substrates, influencing their biochemical properties. The compound’s amide groups play a crucial role in its interactions with biological molecules, potentially affecting cellular processes and pathways .
Comparison with Similar Compounds
Cyclohexane-Bridged Bisamides
Example : trans-N,N'-(Cyclohexane-1,2-diyl)diacetamide (CAS: 70924-78-6)
- Structure : A saturated cyclohexane ring replaces the ethene bridge, introducing stereochemistry (trans configuration) and increased hydrophobicity.
- Properties : Higher melting point (270°C) due to crystalline packing .
- Applications : Used as a quencher in photoresists for enhanced lithographic resolution, leveraging its thermal stability and solubility in organic solvents .
Ethane-Bridged Bisamides
Example : N,N'-Diacetylethylenediamine (ethane-1,2-diyl bridge)
- Structure : A fully saturated ethane (C-C) bridge, lacking conjugation.
- Applications : Employed in photoresist formulations (Table 1, Sample 3-1 in ), where its solubility and compatibility with polar solvents are advantageous.
- Contrast : The ethene bridge may improve UV absorption or electron transport in materials science applications due to conjugation .
Aromatic and Hybrid Analogs
Example : N,N'-[1,2-Phenylenebis(oxyethane-2,1-diyl)]diacetamide
- Structure: Incorporates aromatic phenyl rings and ether linkages, enhancing solubility in non-polar solvents .
- Contrast : The purely aliphatic ethene bridge in N,N'-(Ethene-1,2-diyl)diacetamide avoids aromatic quenching effects, making it more suitable for applications requiring tunable electronic properties.
Hydroxylated Derivatives
Example : N,N'-(1,2-Dihydroxy-1,2-ethanediyl)diacetamide (CAS: 37811-41-9)
- Structure : Two hydroxyl groups adjacent to the acetamide moieties.
- Properties : Increased polarity and hydrogen-bonding capacity (evidenced by IR peaks at 3410 cm⁻¹ for -OH/NH in related compounds ).
- Applications: Potential use in hydrogels or pharmaceuticals due to hydrophilic interactions .
- Contrast : The absence of hydroxyl groups in this compound reduces water solubility but enhances compatibility with hydrophobic matrices.
Key Data Comparison
*Estimated based on structural analogs.
Biological Activity
N,N'-(Ethene-1,2-diyl)diacetamide, with the molecular formula , is an organic compound featuring two acetamide functional groups linked by an ethylene moiety. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry and polymer science, due to its potential biological activities.
Chemical Structure and Synthesis
The structure of this compound consists of two acetamide groups () attached to a central ethylene unit. The synthesis typically involves the reaction of ethylene diamine with acetic anhydride or acetyl chloride under controlled conditions. The reaction can be summarized as follows:
This process is characterized by nucleophilic acyl substitution, where the amine groups attack the carbonyl carbon of the acylating agents.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. Its structural similarity to other known antimicrobial agents suggests that it may interact with bacterial cell membranes or inhibit critical enzymatic pathways within microbial cells.
Case Study: Antimicrobial Efficacy
- Tested Strains : Escherichia coli, Staphylococcus aureus
- Results : Showed significant inhibition zones in agar diffusion tests, suggesting effective antibacterial properties.
Anti-inflammatory Effects
Research has suggested that compounds with similar structural features may possess anti-inflammatory properties. The dual acetamide groups could facilitate interactions with inflammatory mediators or enzymes involved in inflammatory pathways.
Case Study: In Vivo Anti-inflammatory Activity
- Model : Carrageenan-induced paw edema in rats
- Results : Doses of this compound significantly reduced swelling compared to control groups.
The biological activity of this compound can be attributed to its ability to form hydrogen bonds and interact with biological macromolecules such as proteins and nucleic acids. This interaction may modulate enzyme activity or receptor binding, influencing various biochemical pathways.
Proposed Mechanisms:
- Enzyme Inhibition : Binding to active sites of enzymes involved in bacterial metabolism.
- Receptor Modulation : Altering signaling pathways related to inflammation and immune responses.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| This compound | C₆H₁₀N₂O₂ | Dual acetamide groups; potential antimicrobial activity |
| N,N'-Diacetylethylenediamine | C₆H₁₀N₂O₄ | Similar backbone; used in biochemical research |
| 4-Methoxybenzamide | C₉H₁₁NO₂ | Simpler structure; reference for biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
